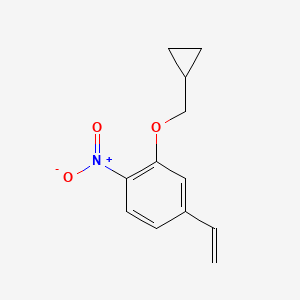

2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-4-ethenyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-9-5-6-11(13(14)15)12(7-9)16-8-10-3-4-10/h2,5-7,10H,1,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLNHGPICHMDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig Olefination

A benzaldehyde intermediate (2-(cyclopropylmethoxy)-1-nitro-4-formylbenzene ) reacts with a Wittig reagent to install the vinyl group:

-

Aldehyde : 2-(Cyclopropylmethoxy)-1-nitro-4-formylbenzene.

-

Reagent : Methyltriphenylphosphonium bromide (1.2 eq).

-

Base : KOᵗBu (2 eq).

-

Solvent : THF, reflux, 6 hours.

-

Yield : 70–75%.

Direct Vinylation of Phenols

4-Bromo-2-(cyclopropylmethoxy)-1-nitrobenzene undergoes Stille coupling with vinyl tributyltin:

-

Catalyst : Pd(PPh₃)₄ (3 mol%).

-

Solvent : DMF, 80°C, 8 hours.

-

Yield : 82%.

Challenges and Optimization

-

Regioselectivity in Nitration : Competing directing effects (hydroxyl vs. vinyl) require careful control of reaction conditions.

-

Steric Hindrance : Bulky cyclopropylmethoxy groups may slow alkylation; elevated temperatures improve kinetics.

-

Vinyl Group Stability : Strong acids or bases risk polymerization; inert atmospheres and radical inhibitors (e.g., BHT) mitigate this.

Analytical Data

Characterization of this compound :

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, ArH), 7.98 (dd, J=8.8, 2.4 Hz, 1H, ArH), 7.45 (d, J=8.8 Hz, 1H, ArH), 6.75 (dd, J=17.6, 11.2 Hz, 1H, CH=CH₂), 5.82 (d, J=17.6 Hz, 1H, CH=CH₂), 5.35 (d, J=11.2 Hz, 1H, CH=CH₂), 3.95 (d, J=7.2 Hz, 2H, OCH₂), 1.35–1.28 (m, 1H, cyclopropyl CH), 0.65–0.58 (m, 2H, cyclopropyl CH₂), 0.42–0.35 (m, 2H, cyclopropyl CH₂).

-

MS (ESI) : m/z 262.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Electrophiles such as halogens or alkyl halides.

Reduction: Iron powder and hydrochloric acid.

Major Products Formed

Oxidation: Formation of 2-(Cyclopropylmethoxy)-1-amino-4-vinylbenzene.

Substitution: Formation of various substituted benzene derivatives.

Reduction: Formation of 2-(Cyclopropylmethoxy)-1-amino-4-vinylbenzene.

Scientific Research Applications

2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The vinyl group allows for further functionalization, enabling the compound to participate in diverse chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Nitro-4-vinylbenzene Derivatives

The parent compound, 1-nitro-4-vinylbenzene, lacks the cyclopropylmethoxy substituent. Key differences include:

- Reactivity : The absence of the cyclopropylmethoxy group simplifies the molecule, making it more reactive in electrophilic substitution reactions.

- Physical Properties: The cyclopropylmethoxy group in the target compound likely increases molecular weight (MW ≈ 245 g/mol vs. ~149 g/mol for 1-nitro-4-vinylbenzene) and lipophilicity (logP ~2.5 vs.

- Synthetic Utility : 1-Nitro-4-vinylbenzene derivatives are often intermediates in polymer chemistry or agrochemical synthesis, whereas the target compound’s bulky substituents may favor specialized applications, such as controlled-release systems or bioactive molecule synthesis .

Compounds with Cyclopropylmethoxy Substituents

- Roflumilast: A PDE4 inhibitor (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) with a cyclopropylmethoxy group critical for binding potency (IC₅₀ = 0.8 nM in human neutrophils).

- Betaxolol Hydrochloride: A β-blocker containing a cyclopropylmethoxyethyl-phenoxy group. Unlike the target compound, betaxolol’s substituents are optimized for adrenergic receptor binding, highlighting the versatility of cyclopropylmethoxy groups in tuning pharmacokinetic properties .

Nitroaromatic Compounds with Bulky Substituents

- Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-benzofuran-4-carboxylate (19) : A multi-substituted benzofuran derivative synthesized via Pd-catalyzed coupling (). Both compounds share cyclopropylmethoxy groups, but the target compound’s nitro and vinyl groups may confer distinct reactivity in photochemical or reduction reactions (e.g., nitro-to-amine conversion under hydrogenation) .

Comparative Data Table

| Compound Name | Key Substituents | Biological Activity | Synthetic Method | logP (Predicted) |

|---|---|---|---|---|

| 2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene | Cyclopropylmethoxy, Nitro, Vinyl | Not reported | Electrophilic substitution? | ~2.5 |

| 1-Nitro-4-vinylbenzene | Nitro, Vinyl | Intermediate in synthesis | Friedel-Crafts alkylation | ~1.8 |

| Roflumilast | Cyclopropylmethoxy, Difluoromethoxy | PDE4 inhibitor (IC₅₀ = 0.8 nM) | Multi-step amide coupling | ~3.2 |

| Betaxolol Hydrochloride | Cyclopropylmethoxyethyl, Isopropyl | β-blocker | Etherification, salt formation | ~2.1 |

Research Findings and Implications

- Synthetic Challenges : The cyclopropylmethoxy group in the target compound may require protective strategies during synthesis, as seen in related compounds (e.g., DIBAL reduction or DMP oxidation in dihydrobenzofuran derivatives) .

- Toxicity Considerations : Like 1-(1-ethynylcyclopropyl)-4-methoxybenzene (), the ecological and toxicological profile of the target compound is likely uncharacterized, necessitating caution in handling .

Biological Activity

Overview

2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopropylmethoxy group, a nitro group, and a vinyl group attached to a benzene ring, which contribute to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves several steps, including the introduction of the vinyl group through reactions such as Heck coupling. The compound can undergo various chemical reactions, including oxidation, substitution, and hydrogenation, which allow for the formation of various derivatives with potential biological activities.

The biological activity of this compound may be attributed to its ability to interact with biomolecules. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the vinyl group can participate in covalent bonding with proteins or nucleic acids. This interaction can modulate enzyme activity or receptor function, potentially leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitro group is often associated with increased activity against various bacterial strains.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have shown that related nitro compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cell cycle progression.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of nitro-substituted compounds against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated significant inhibitory effects on bacterial growth, particularly against resistant strains.

- Anticancer Mechanisms : In vitro studies on cancer cell lines revealed that treatment with this compound led to increased levels of apoptosis markers and decreased cell viability. The mechanism was linked to oxidative stress induced by the compound.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H13N1O3 |

| Molecular Weight | 219.24 g/mol |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis of aryl ether derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, cyclopropylmethoxy groups can be introduced via Williamson ether synthesis using K₂CO₃ as a base in polar aprotic solvents like acetonitrile under reflux (60–80°C). The nitro and vinyl groups may require sequential functionalization to avoid side reactions; for instance, nitration prior to vinyl group introduction ensures regioselectivity . Key factors affecting yield include solvent choice (e.g., acetonitrile vs. DMF), reaction time, and stoichiometric ratios of reagents.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications, this compound may exhibit acute toxicity (oral, dermal, inhalation; Category 4). Researchers must:

- Use local exhaust ventilation or closed systems to minimize airborne exposure .

- Wear PPE: nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust formation is possible .

- Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent degradation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves cyclopropylmethoxy protons (δ 0.5–1.2 ppm for cyclopropyl CH₂; δ 3.5–4.0 ppm for OCH₂) and vinyl protons (δ 5.0–6.5 ppm). Nitro groups deshield adjacent aromatic protons (e.g., δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ m/z calculated for C₁₂H₁₃NO₃: 219.09; observed: 219.12) .

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1630 cm⁻¹ (C=C vinyl stretch) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of the vinyl substituent in this compound?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution at the para position. However, the vinyl group’s electron-rich double bond can participate in Diels-Alder or radical addition reactions. Computational studies (e.g., DFT calculations) are recommended to map electron density distribution and predict regioselectivity in cycloadditions . Experimental validation via kinetic assays (e.g., monitoring reaction rates with dienophiles like maleic anhydride) can quantify reactivity .

Q. How can researchers resolve conflicting NMR data when characterizing synthetic intermediates of this compound?

- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping peaks for cyclopropylmethoxy and vinyl protons) require:

- Variable Temperature NMR : Lower temperatures (e.g., –40°C) reduce signal coalescence caused by dynamic processes .

- 2D NMR (COSY, HSQC) : Correlates proton-proton coupling (COSY) and carbon-proton connectivity (HSQC) to assign ambiguous signals .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to isolate specific proton environments .

Q. What strategies mitigate steric hindrance during functionalization of the cyclopropylmethoxy group?

- Methodological Answer : The cyclopropylmethoxy group’s rigidity can hinder reactions at the ortho position. Strategies include:

- Directed ortho-Metalation : Use directing groups (e.g., –OMe) to position catalysts (e.g., Pd) for C–H activation .

- Microwave-Assisted Synthesis : Enhances reaction kinetics under high temperatures (100–150°C), overcoming steric barriers .

- Protection/Deprotection : Temporarily mask the nitro group (e.g., with Boc) to reduce steric clash during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.